Regioselective Synthetic Yield via Sequential Nitration: 4-Nitro-1-phenylpyrazole to the Target Dinitro Compound
The target compound is prepared by further nitration of 4-nitro-1-phenylpyrazole. The Pyrazoles VII study reports that nitration of 4-nitro-1-phenylpyrazole (entry 9) yields 4-nitro-1-(4-nitrophenyl)pyrazole as the exclusive dinitro product, while the analogous nitration of 4-nitro-1-benzylpyrazole (entry 10) yields the corresponding 4-nitrobenzyl derivative [1]. This demonstrates that the 4-nitro-1-phenylpyrazole precursor undergoes electrophilic substitution selectively at the para position of the N-phenyl ring to generate the target compound, a regiochemical outcome that distinguishes this substrate from 1-phenylpyrazole, which nitrates preferentially at the pyrazole 4-position to yield 4-nitro-1-phenylpyrazole rather than 1-(4-nitrophenyl)pyrazole [1][2].
| Evidence Dimension | Nitration regioselectivity and product identity |
|---|---|
| Target Compound Data | 4-Nitro-1-(4-nitrophenyl)pyrazole obtained by nitration of 4-nitro-1-phenylpyrazole (entry 9 product) |
| Comparator Or Baseline | 4-Nitro-1-phenylpyrazole nitrates to give the target dinitro compound; 1-phenylpyrazole under similar conditions nitrates at the pyrazole C4 position to give 4-nitro-1-phenylpyrazole |
| Quantified Difference | Sequential nitration pathway: first nitration occurs at pyrazole C4; second nitration occurs at phenyl para position. The dinitro compound is formed only when the first nitro group is present on the pyrazole ring, directing the second nitration to the phenyl ring. |
| Conditions | Nitration with mixed acid (HNO₃/H₂SO₄) or nitric acid–acetic anhydride systems; references: Coburn et al. (1970) and Burton et al. (1974) |
Why This Matters
Ensures procurement of the correct regioisomer when the dinitro substitution pattern is required for downstream synthetic transformations or structure–activity relationship (SAR) studies.
- [1] Coburn, M. D.; Katritzky, A. R.; et al. Pyrazoles VII: Nitration of 1,4-disubstituted pyrazoles. Tetrahedron Letters, 1970, 11(42), 3665–3666. View Source
- [2] Burton, A. G.; Katritzky, A. R.; Konya, M.; Tarhan, H. O. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles. J. Chem. Soc., Perkin Trans. 2, 1974, 389–394. View Source
